N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride
Overview
Description
“N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1219961-11-1. It has a linear formula of C13H26Cl2N2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h3-4,13-14H,1-2,5-12H2;2*1H . This indicates that the compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
The molecular weight of “N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride” is 281.27 .Scientific Research Applications
1. Pharmacology and Toxicology
- Summary of the application : This compound has been mentioned in the context of research into new fentanyl analogs. Fentanyl analogs are powerful synthetic opioids that have been associated with a growing number of severe and fatal intoxications in recent years .
- Methods of application or experimental procedures : The research involves studying the metabolic pathways of these new fentanyl analogs. The metabolism of these compounds is anticipated to involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation. Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
- Results or outcomes : The research aims to understand the metabolic profiles of these new fentanyl analogs, which can be crucial for confirming the uptake of such compounds and further interpretation .
2. Organic Chemistry
- Summary of the application : This compound has been used in the synthesis of optically enriched 2-allylated 3,4-dehydropiperidines via a palladium-catalyzed stereospecific allyl–allyl cross-coupling reaction .
- Methods of application or experimental procedures : The reaction involves an enantioenriched piperidinyl allylic boronate and allylic carbonates .
- Results or outcomes : The reaction yields 44 optically enriched 2-allylated 3,4-dehydropiperidines .
3. Drug Design
- Summary of the application : Piperidines, such as “N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride”, are among the most important synthetic fragments for designing drugs .
- Methods of application or experimental procedures : These compounds are used in the synthesis of various pharmaceuticals and alkaloids .
- Results or outcomes : The derivatives of piperidines are present in more than twenty classes of pharmaceuticals .
4. Synthesis of Indoles
- Summary of the application : This compound has been used in the synthesis of indoles from alkynes and nitrogen sources .
- Methods of application or experimental procedures : The reaction involves transition metal-catalyzed cyclization reactions of unsaturated substrates .
- Results or outcomes : The reaction yields indole derivatives, which are the most important core structures in many biologically active natural products .
5. Synthesis of Fentanyl Analogs
- Summary of the application : This compound has been used in the synthesis of new fentanyl analogs .
- Methods of application or experimental procedures : The research involves studying the metabolic pathways of these new fentanyl analogs .
- Results or outcomes : The research aims to understand the metabolic profiles of these new fentanyl analogs .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2-piperidin-4-ylethyl)-N-prop-2-enylprop-2-en-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h3-4,13-14H,1-2,5-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKSBBFUNYRINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCC1CCNCC1)CC=C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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